molecular formula C8H9ClN2O2 B3330545 2-Chloro-4-methoxybenzohydrazide CAS No. 719274-51-8

2-Chloro-4-methoxybenzohydrazide

Cat. No. B3330545
CAS RN: 719274-51-8
M. Wt: 200.62 g/mol
InChI Key: LOXWLQVLCMXZLN-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzohydrazide is a chemical compound with the molecular formula C8H9ClN2O2 . It is a derivative of benzohydrazide, which is a class of compounds that have been studied for their potential applications in various fields .


Molecular Structure Analysis

The molecular weight of this compound is 200.62 . The InChI code for this compound is 1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Scientific Research Applications

Synthesis of Novel Compounds

2-Chloro-4-methoxybenzohydrazide serves as a starting compound in synthesizing various heterocyclic compounds. For instance, it was used to create novel derivatives with potential lipase and α-glucosidase inhibition properties. These derivatives include 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides and Mannich bases. These compounds have shown significant activity in inhibiting lipase and α-glucosidase, indicating their potential in medical applications (Bekircan, Ülker, & Menteşe, 2015).

Crystal Structure Analysis

Research on this compound has also led to the development of compounds with interesting crystal structures. For example, the compound N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide displays an essentially planar molecular structure with specific dihedral angles and hydrogen bonding patterns, contributing to knowledge in the field of crystallography and molecular design (Hou, 2009).

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal properties of derivatives of this compound. Compounds derived from this chemical have shown effectiveness against various pathogens, such as Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, and Candida albicans. These findings suggest potential applications in developing new antimicrobial and antifungal agents (He & Xue, 2021; Hu, Xue, Zhao, & Yang, 2015).

Pharmaceutical Applications

Research into this compound has extended into pharmaceutical applications, particularly in the synthesis of novel compounds with potential medicinal properties. For example, derivatives have been created and evaluated for their analgesic and anti-inflammatory activities, indicating the role of this compound in drug discovery and development (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Material Science and Electronics

This compound derivatives have been investigated for their potential in material science and electronics. Studies have explored their use in filter and band gap engineering utilities, offering insights into their applications in opto-electronic filters and electronic devices (Kolanjinathan, Hariharasuthan, Sivaramakrishnan, Patel, Joy, Vimalan, Senthilkannan, Iyanar, Gunasekaran, P, & Shanmugapriya A, 2021).

Safety and Hazards

The safety data sheet for 2-Chloro-4-methoxybenzohydrazide indicates that it may be harmful if swallowed or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

2-chloro-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXWLQVLCMXZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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